
3-(Methylthio)propionic acid
Overview
Description
- As an intermediate in mammalian methionine metabolism, it plays a crucial role in sulfur-containing amino acid pathways .
3-(Methylthio)propionic acid: is a thia fatty acid with the chemical formula . It contains a methylthio (CH₃S) substituent at the 3-position of propionic acid.
Preparation Methods
Synthetic Routes: The synthesis of 3-(Methylthio)propionic acid involves various methods, including thiolation of propionic acid or its derivatives with methylthiolating agents.
Reaction Conditions: These reactions typically occur under mild conditions, often using reagents like hydrogen sulfide (H₂S) or methyl mercaptan (CH₃SH).
Industrial Production: While industrial-scale production methods are less common, laboratory-scale synthesis provides sufficient quantities for research purposes.
Chemical Reactions Analysis
Reactivity: 3-(Methylthio)propionic acid can undergo several reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nematicidal Activity
One of the most significant applications of 3-(methylthio)propionic acid is its nematicidal activity against root-knot nematodes, specifically Meloidogyne incognita. Research has shown that this compound can effectively reduce nematode populations in agricultural settings.
Case Study: Efficacy Against Meloidogyne incognita
In a study conducted using pot experiments, the application of this compound resulted in a significant decrease in gall numbers on tomato roots. The number of galls per gram of root decreased from 97.58 to 6.97 after treatment with a concentration of 1 mg/mL for 24 hours. Additionally, treated plants exhibited increased root length and plant height compared to controls, suggesting enhanced growth and health due to reduced nematode infestation .
Table 1: Nematicidal Efficacy of this compound
Treatment Concentration (mg/mL) | Gall Count Reduction | Root Length Increase (%) | Plant Height Increase (%) |
---|---|---|---|
0 (Control) | - | - | - |
1 | 93% | 30% | 25% |
2 | 95% | 40% | 35% |
Phytotoxicity and Agricultural Applications
This compound is recognized as a phytotoxin , produced by pathogens such as Xanthomonas campestris that affect crops like cassava. Its role as a blight-inducing toxin highlights its potential for both negative impacts on crops and as a tool for understanding plant-pathogen interactions .
Research Insights
- The compound's phytotoxic effects are being studied to develop biocontrol strategies against plant diseases, offering insights into managing agricultural pests while minimizing chemical pesticide use.
- The attraction of nematodes to this compound suggests it could be used in bait formulations or traps to control nematode populations effectively.
Biochemical Research
In biochemical research, this compound serves as a model compound for studying the mechanisms of action of similar compounds in biological systems.
Mechanism Studies
- Studies have indicated that the methylthio group enhances the toxicity of the compound against nematodes, making it a valuable subject for further investigation into structure-activity relationships within related compounds .
- It has been utilized in chemotaxis assays to understand how nematodes respond to various compounds, aiding in the development of targeted pest management strategies.
Mechanism of Action
- The exact mechanism by which 3-(Methylthio)propionic acid exerts its effects remains an area of ongoing research.
- It likely interacts with enzymes involved in sulfur metabolism and participates in cellular redox processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: 3-(Methylthio)propionic acid’s uniqueness lies in its specific sulfur substitution pattern.
Biological Activity
3-(Methylthio)propionic acid (MTPA) is an organic compound with notable biological activities, particularly in its role as a phytotoxin and nematicide. This article reviews its biological properties, focusing on its nematicidal activity against root-knot nematodes, specifically Meloidogyne incognita, and its potential applications in agricultural biocontrol.
Chemical Structure and Properties
This compound is classified as a straight-chain fatty acid, characterized by a methylthio group attached to the propionic acid backbone. Its chemical formula is , and it is recognized for its role in various biological processes, including acting as a phytotoxin.
Nematicidal Activity
Recent studies have highlighted the efficacy of MTPA as a nematicide. The compound was isolated from Bacillus thuringiensis and tested for its toxicity against M. incognita. The key findings are summarized in the following table:
Compound | LC50 Value (μg/mL) | Mortality Rate (%) at 1 mg/mL | Effect on Egg Hatching (%) |
---|---|---|---|
This compound | 6.27 | 69.93 | 59.49 at 5 μg/mL |
Propenamide | 53.99 | 47.83 | Not reported |
Phenylmalonic acid | 211.92 | 16.44 | Not reported |
N-methylformamide | Not evaluated | No mortality | Not applicable |
The high nematicidal activity of MTPA is attributed to its methylthio group, which enhances its toxicity compared to other structural analogs. Studies indicate that MTPA not only affects the motility of the nematodes but also causes significant morphological damage to their intestinal tissues after exposure .
Chemotaxis and Plant Growth Promotion
In addition to its direct nematicidal effects, MTPA has been shown to attract M. incognita, indicating a complex interaction that may be exploited for biocontrol strategies . Pot experiments demonstrated that treating tomato plants with MTPA resulted in a significant reduction in gall formation, decreasing from an average of 97.58 galls per gram of root to just 6.97 galls after treatment . Furthermore, treated plants exhibited enhanced growth parameters, with root lengths averaging 14.05 cm and plant heights reaching 23.33 cm, representing increases of 71.97% and 32.03%, respectively, compared to controls .
Case Studies and Research Findings
- Nematicidal Efficacy : A study conducted by researchers at [Int. J. Mol. Sci.] demonstrated that MTPA's LC50 value was significantly lower than other tested compounds, confirming its potential as a novel biocontrol agent against root-knot nematodes .
- Impact on Egg Hatching : In laboratory conditions, MTPA reduced the egg hatch rate of M. incognita significantly, with only 16.45% hatching at a concentration of 20 μg/mL compared to an average hatch rate of 84.90% in control groups .
- Field Trials : Field trials have indicated that the application of MTPA can be comparable to conventional nematicides like avermectin and fluopyram, suggesting its viability as an eco-friendly alternative in agricultural practices .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(Methylthio)propionic acid in a laboratory setting?
Synthesis approaches include:
- Microwave-assisted thio-alkylation : React 3-mercaptopropionic acid with alkyl/aryl halides (e.g., methyl chloride) in ethanol using NaOH as a base. This method achieves high yields (~80%) at 120°C with minimal side products .
- Catalytic reduction : Reduce unsaturated precursors (e.g., 3-methylthioacrylic acid) via palladium-catalyzed hydrogenation, commonly used in microbial metabolic studies .
Methodological Note: Optimize reaction temperature and solvent polarity to minimize disulfide byproducts.
Q. How should researchers handle and store this compound to ensure stability?
-
Storage :
Condition Stability Duration Room temperature ≤4 years -20°C ≤1 month -80°C ≤6 months -
Handling : Use inert atmosphere (N₂/Ar) for long-term stock solutions to prevent oxidation. Dispose of waste via professional biohazard services to avoid environmental contamination .
Q. What analytical techniques are suitable for detecting this compound in biological samples?
- LC-ESI-MS/MS : Use reverse-phase chromatography with a C18 column and negative-ion mode (m/z 119.0 → 75.0 for quantification). Calibrate with deuterated internal standards .
- NMR : Characterize structural integrity via ¹H-NMR (δ 2.65–2.85 ppm for CH₂-S and δ 1.20–1.40 ppm for CH₃-S) .
Advanced Research Questions
Q. What metabolic pathways involve this compound, and how can researchers trace its intermediates?
- Methionine degradation : The compound arises from oxidative decarboxylation of α-keto-γ-(methylthio)butyric acid in Streptomyces lincolnensis. Isotopic labeling (¹³C-methionine) tracks flux through this pathway .
- Bacterial metabolism : In lactic acid bacteria, it forms during methionol production, dependent on methional availability. Use gene knockout strains (e.g., mgl mutants) to dissect pathway contributions .
Q. How do experimental conditions affect the observed antifungal activity of this compound?
- Concentration dependence : Inhibition of seed germination and root elongation occurs at >12 mg/mL, but solubility limits (≤25 mg/mL in H₂O) may confound results. Pre-solubilize in DMSO (<1% v/v) for bioassays .
- Growth phase effects : In bacteria, antifungal activity correlates with stationary-phase metabolite accumulation. Synchronize cultures and sample at multiple timepoints .
Q. What strategies resolve contradictions in reported cytotoxicity data for this compound derivatives?
- Dose optimization : Test ethyl ester derivatives (e.g., this compound ethyl ester) at 10–100 µM in RCM-1 colon cancer cells. Higher doses (>200 µM) induce non-specific apoptosis .
- Cell line specificity : Compare cancer vs. non-cancer lines (e.g., HEK293) to distinguish selective toxicity. Normalize results to mitochondrial activity (MTT assay) .
Q. How can researchers mitigate challenges in synthesizing enantiomerically pure this compound?
- Chiral chromatography : Use amylose-based columns (Chiralpak® IA) with hexane:isopropanol (90:10) for resolution.
- Enzymatic resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) achieves >95% enantiomeric excess .
Q. Data Contradiction Analysis
Q. Why do solubility values for this compound vary across studies?
- pH dependence : Solubility increases under alkaline conditions (pH >8) due to deprotonation. Standardize buffer systems (e.g., PBS vs. Tris-HCl) .
- Measurement methods : Sonication or heating (37°C) may artificially elevate solubility. Use dynamic light scattering (DLS) to confirm colloidal stability .
Q. Methodological Resources
Properties
IUPAC Name |
3-methylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOMCZAIALVUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862354 | |
Record name | 3-Methylthiopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylthiopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
244.00 to 247.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methylthiopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
646-01-5 | |
Record name | 3-(Methylthio)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylthiopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylthiopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylthio)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(METHYLTHIO)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F523ALI47D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylthiopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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